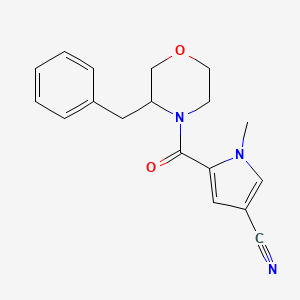![molecular formula C17H27ClN2O B7639200 1-[3-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-dimethylphenyl)ethanone;hydrochloride](/img/structure/B7639200.png)
1-[3-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-dimethylphenyl)ethanone;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-dimethylphenyl)ethanone;hydrochloride, also known as A-834,735, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of kappa-opioid receptor agonists and has been found to exhibit analgesic and anti-inflammatory properties.
Mécanisme D'action
1-[3-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-dimethylphenyl)ethanone;hydrochloride acts as a selective kappa-opioid receptor agonist. The kappa-opioid receptor is widely distributed in the central nervous system and is involved in the regulation of pain, mood, and addiction. Activation of the kappa-opioid receptor by this compound leads to the inhibition of neurotransmitter release, resulting in analgesia and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to have antidepressant-like effects in animal models of depression. This compound has been found to be well-tolerated in animal studies, with no significant adverse effects reported.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[3-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-dimethylphenyl)ethanone;hydrochloride in lab experiments is its selectivity for the kappa-opioid receptor. This allows for the specific targeting of this receptor and the investigation of its role in various physiological and pathological processes. However, one limitation of using this compound is its hydrophilicity, which may affect its ability to cross the blood-brain barrier and reach its target in the central nervous system.
Orientations Futures
There are several future directions for the investigation of 1-[3-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-dimethylphenyl)ethanone;hydrochloride. One area of interest is its potential use in the treatment of drug addiction. This compound has been found to reduce drug-seeking behavior in animal models of addiction, and further studies are needed to investigate its potential therapeutic use in humans. Another area of interest is the investigation of the role of the kappa-opioid receptor in various neurological and psychiatric disorders, such as depression and anxiety. This compound may have potential as a novel treatment for these disorders. Additionally, further studies are needed to investigate the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of 1-[3-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-dimethylphenyl)ethanone;hydrochloride involves the reaction of 2,5-dimethylbenzaldehyde with piperidine in the presence of acetic anhydride to produce 1-(2,5-dimethylphenyl)-3-(piperidin-1-yl)propan-1-one. This intermediate is then reacted with ethylamine to produce 1-[3-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-dimethylphenyl)ethanone. The final product is obtained as a hydrochloride salt.
Applications De Recherche Scientifique
1-[3-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-dimethylphenyl)ethanone;hydrochloride has been extensively studied for its potential therapeutic applications. It has been found to exhibit analgesic and anti-inflammatory properties through its interaction with the kappa-opioid receptor. This compound has been studied in animal models of pain and inflammation and has shown promising results. This compound has also been investigated for its potential use in the treatment of drug addiction and depression.
Propriétés
IUPAC Name |
1-[3-(1-aminoethyl)piperidin-1-yl]-2-(2,5-dimethylphenyl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O.ClH/c1-12-6-7-13(2)16(9-12)10-17(20)19-8-4-5-15(11-19)14(3)18;/h6-7,9,14-15H,4-5,8,10-11,18H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTIETVXRMGUSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=O)N2CCCC(C2)C(C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(bicyclo[2.2.1]heptane-2-carbonyl)-1,4-diazepan-1-yl]-N-methylacetamide](/img/structure/B7639119.png)
![N-[1-(azepane-1-carbonyl)cyclopentyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7639127.png)

![5-[[1-(2,3-Dimethylphenyl)imidazol-2-yl]sulfonylmethyl]-1-methyl-1,2,4-triazole](/img/structure/B7639139.png)
![N-[3-(cyclopropylamino)-3-oxopropyl]-N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7639144.png)


![N-[phenyl(pyridin-3-yl)methyl]methanesulfonamide](/img/structure/B7639164.png)
![[4-(3-Aminopropoxy)piperidin-1-yl]-(2,3,4-trifluorophenyl)methanone;hydrochloride](/img/structure/B7639175.png)

![1-[2-[3-(3,5-Dimethoxyphenyl)pyrrolidin-1-yl]ethyl]piperidine](/img/structure/B7639187.png)
![[2-(Aminomethyl)-3-methylpiperidin-1-yl]-(2,3-dimethylphenyl)methanone;hydrochloride](/img/structure/B7639205.png)
![N-[1-(methylcarbamoyl)cyclopentyl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7639218.png)
